Loratadine-d4 N-Oxide Loratadine-d4 N-Oxide
Brand Name: Vulcanchem
CAS No.: 1795033-49-6
VCID: VC0129367
InChI: InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1
Molecular Formula: C22H23ClN2O3
Molecular Weight: 402.911

Loratadine-d4 N-Oxide

CAS No.: 1795033-49-6

Cat. No.: VC0129367

Molecular Formula: C22H23ClN2O3

Molecular Weight: 402.911

* For research use only. Not for human or veterinary use.

Loratadine-d4 N-Oxide - 1795033-49-6

Specification

CAS No. 1795033-49-6
Molecular Formula C22H23ClN2O3
Molecular Weight 402.911
IUPAC Name ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate
Standard InChI InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2
Standard InChI Key AEYRDESTWAYZTA-IDPVZSQYSA-N
SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1

Introduction

Chemical Structure and Properties

Loratadine-d4 N-Oxide is characterized by the following chemical properties:

PropertyDescription
Chemical Name4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic-d4 Acid Ethyl Ester
SynonymsSch 38554-d4
CAS Number1795033-49-6
Molecular FormulaC22H19D4ClN2O3
Molecular Weight402.91 g/mol
Physical AppearancePale Yellow Solid
Storage Conditions2-8°C (Refrigerated)
SolubilitySoluble in organic solvents such as dichloromethane, ethyl acetate, and methanol

The compound features four deuterium atoms (hence the d4 designation) that replace hydrogen atoms in the parent structure of loratadine. Additionally, the N-oxide functionality represents the oxidation of the pyridine nitrogen atom in the molecular framework . This structural modification significantly alters the compound's physical and chemical behavior compared to non-oxidized loratadine.

Structural Characteristics and Classification

Loratadine-d4 N-Oxide belongs to several chemical categories including:

  • Deuterated compounds

  • Heterocyclic compounds

  • Aromatic compounds

  • N-oxide derivatives

The compound's structure combines the tricyclic system characteristic of loratadine with specific deuterium labeling and N-oxidation. The deuterium atoms are strategically positioned within the piperidine ring of the molecule, while the N-oxide group is located on the pyridine nitrogen . This arrangement creates a compound with distinct conformational properties and altered electron distribution compared to the parent compound.

Synthesis and Production

The synthesis of Loratadine-d4 N-Oxide typically involves a multi-step process:

  • Deuteration of loratadine using appropriate deuterium sources to incorporate the four deuterium atoms at specific positions

  • Selective N-oxidation of the pyridine nitrogen using oxidizing agents

Common oxidizing agents employed in the synthesis include:

Oxidizing AgentCharacteristics
Peracids (m-CPBA)Commonly used for forming N-oxides with good selectivity
Hydrogen PeroxideOften used with catalysts for controlled oxidation
Transition Metal CatalystsFacilitates selective oxidation of nitrogen atoms

The synthesis must be carefully controlled to ensure selective N-oxidation while avoiding competing oxidation pathways, such as epoxidation of the neighboring olefin, which can lead to the formation of epoxide byproducts . Recent advances in asymmetric catalysis have enabled more selective and controlled synthesis of N-oxide derivatives of loratadine analogs.

Comparative Analysis with Related Compounds

Loratadine-d4 N-Oxide can be compared with several structurally related compounds:

CompoundStructural DifferencesMolecular Weight (g/mol)
LoratadineParent compound without deuterium or N-oxide382.88
Loratadine N-OxideContains N-oxide but no deuterium398.9
Loratadine-d4Contains deuterium but no N-oxide386.91
Loratadine-d4 Epoxide N-OxideContains both epoxide and N-oxide functionalities with deuterium418.91

The N-oxidation of loratadine has been shown to impact the conformational dynamics of the molecule. Research demonstrates that rigidifying the core structure through N-oxidation affects antihistamine activity in an enantiomer-dependent fashion . The helical chirality induced by N-oxidation creates compounds with unique three-dimensional structures that can interact differently with biological targets.

Applications in Research

Loratadine-d4 N-Oxide serves several important research applications:

Analytical Reference Standards

As a stable isotope-labeled compound, Loratadine-d4 N-Oxide functions as an internal standard in quantitative analytical methods, particularly in:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Isotope dilution mass spectrometry

The deuterium labeling provides a mass shift that allows clear differentiation from non-labeled analogs while maintaining nearly identical chromatographic behavior.

Metabolic Studies

The compound facilitates investigations into the metabolism of loratadine in biological systems:

  • Tracking metabolic pathways

  • Identifying metabolic products

  • Determining pharmacokinetic parameters

  • Studying the role of N-oxide formation in loratadine metabolism

Structure-Activity Relationship Studies

Researchers utilize Loratadine-d4 N-Oxide to investigate how structural modifications affect:

  • Binding affinity to histamine receptors

  • Pharmacological activity profiles

  • Conformational dynamics and their impact on biological activity

  • The role of N-oxidation in altering drug efficacy and safety

Pharmacological Characteristics

While limited direct pharmacological data exists specifically for Loratadine-d4 N-Oxide, studies on loratadine N-oxides provide insights into its potential properties:

Antihistamine Activity

Research on N-oxidized loratadine analogs has demonstrated that:

  • N-oxidation affects antihistamine activity in an enantiomer-dependent manner

  • The conformational rigidity introduced by N-oxidation alters binding to histamine receptors

  • Some N-oxide derivatives may exhibit different selectivity profiles compared to the parent compound

Metabolic Stability

Analytical Methods for Identification and Quantification

Several analytical techniques are employed for the characterization and quantification of Loratadine-d4 N-Oxide:

Chromatographic Methods

MethodApplicationAdvantages
HPLCSeparation and quantificationHigh resolution, versatility
LC-MS/MSQuantitative analysis in complex matricesHigh sensitivity and selectivity
Chiral ChromatographySeparation of enantiomersResolution of stereoisomers

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming deuterium positions and N-oxide formation

  • Infrared Spectroscopy: Identification of characteristic N-oxide stretching frequencies

  • Mass Spectrometry: Confirmation of molecular weight and fragmentation patterns

Current Research Trends and Future Perspectives

Recent scientific interest in Loratadine-d4 N-Oxide centers around several domains:

Advanced Synthetic Methods

Research is advancing toward:

  • More selective synthesis approaches with improved yields

  • Asymmetric catalysis for enantioselective preparation

  • Green chemistry approaches to reduce environmental impact

Expanded Applications

Emerging applications include:

  • Use in comparative bioavailability studies

  • Investigation of deuterium isotope effects on pharmacokinetics

  • Development of improved analytical methods for metabolite identification

Structure-Based Design

Computational and experimental approaches are exploring:

  • The conformational landscape of N-oxidized derivatives

  • Docking studies with histamine receptors to understand binding differences

  • Quantitative structure-activity relationship (QSAR) models to predict activity of related compounds

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